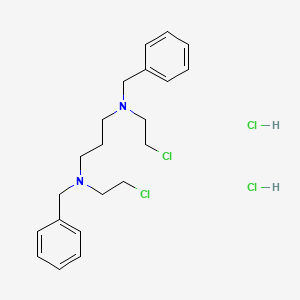
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2·HCl. It is primarily used as an intermediate in the synthesis of other chemical compounds and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride typically involves the reaction of N1,N3-dibenzylpropane-1,3-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine: A similar compound without the dihydrochloride form.
1,9-Dichloro-3,7-diazanonane Dihydrochloride: An intermediate in the synthesis of other chemical compounds.
N,N’-Divinyl-1,3-propanediamine: An impurity of Cyclophosphamide.
Uniqueness
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H30Cl4N2 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N,N'-dibenzyl-N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C21H28Cl2N2.2ClH/c22-12-16-24(18-20-8-3-1-4-9-20)14-7-15-25(17-13-23)19-21-10-5-2-6-11-21;;/h1-6,8-11H,7,12-19H2;2*1H |
InChI Key |
XWULVNIQNJRPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN(CCCl)CC2=CC=CC=C2)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















